molecular formula C15H15F2N3O4 B2901956 N-(2,5-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 1775537-98-8

N-(2,5-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B2901956
CAS No.: 1775537-98-8
M. Wt: 339.299
InChI Key: QVFVPZJOWHZOTO-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a spirocyclic acetamide derivative featuring a 1,3-diazaspiro[4.5]decane core substituted with two oxo groups and an 8-oxa heteroatom. The 2,5-difluorophenyl moiety at the acetamide nitrogen introduces steric and electronic effects critical for molecular interactions.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O4/c16-9-1-2-10(17)11(7-9)18-12(21)8-20-13(22)15(19-14(20)23)3-5-24-6-4-15/h1-2,7H,3-6,8H2,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFVPZJOWHZOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(=O)N(C(=O)N2)CC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide (CAS Number: 1775537-98-8) is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15F2N3O4C_{15}H_{15}F_2N_3O_4, with a molecular weight of 339.29 g/mol. The compound features a unique spiro structure that contributes to its biological activity.

PropertyValue
CAS Number1775537-98-8
Molecular FormulaC15H15F2N3O4
Molecular Weight339.29 g/mol

The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymatic pathways in microbial cells. For example, the inhibition of the Type III secretion system (T3SS) has been documented for related compounds . This pathway is crucial for the virulence of many pathogenic bacteria, making it a target for novel antimicrobial agents.

Case Studies

  • Inhibition of T3SS : A study demonstrated that related compounds could inhibit the secretion of virulence factors in C. rodentium, a model organism for studying enteric pathogens. The tested compound at a concentration of 50 μM resulted in approximately 50% inhibition of T3SS activity .
  • Antiviral Activity : Similar compounds have shown promise as anti-HIV agents by interfering with viral replication processes . While direct studies on this compound are lacking, its analogs suggest potential antiviral properties.

Toxicity and Safety Profile

The safety profile of this compound remains to be fully elucidated. However, related compounds have undergone toxicity assessments indicating varying degrees of cytotoxicity depending on their structural modifications . Future studies should focus on comprehensive toxicity evaluations to ensure safe therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with key analogs, emphasizing structural variations, substituent effects, and inferred biological implications.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Key Structural Features Biological Activity/Application Reference
N-(2,5-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide 2,5-difluorophenyl; 8-oxa-1,3-diazaspiro[4.5]decane core Not explicitly reported (structural analog studies) -
N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide 2,5-dimethylphenyl; 1,3-diazaspiro[4.5]decane (no 8-oxa) Lab use (discontinued commercial availability)
N-(2,6-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide 2,6-dimethylphenyl; 1-thia-4-azaspiro[4.5]decane; diphenylacetamide Not specified (structural analysis only)
2,2-Diphenylacetamide Diphenyl substitution at acetamide α-carbon Antimycobacterial activity
Goxalapladib (CAS-412950-27-7) 1,8-naphthyridine-1(4H)-acetamide; trifluoromethylbiphenyl and piperidinyl substituents Atherosclerosis treatment

Substituent Effects on Pharmacological Properties

  • Fluorine vs. Methyl Groups : The 2,5-difluorophenyl group in the target compound likely enhances metabolic stability and binding affinity compared to the 2,5-dimethylphenyl analog () due to fluorine’s electronegativity and reduced steric bulk. Fluorinated aromatic rings are common in drug design to improve pharmacokinetics .
  • Spiro Ring Modifications: The 8-oxa substitution in the target compound’s spiro ring may increase polarity and solubility relative to sulfur-containing analogs (e.g., 1-thia-4-azaspiro[4.5]decane in ).

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